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molecular formula C5H3ClN2O4 B8348900 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B8348900
M. Wt: 190.54 g/mol
InChI Key: JDTGWHIJVBCPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943642B2

Procedure details

A stirred solution of 0.40 gram (0.0018 mole) of ethyl 5-chloro-4-nitropyrrole-2-carboxylate and 10 mL (excess) of an aqueous solution of 10% sodium hydroxide in 25 mL of methanol was warmed to 80° C. where it was maintained during a 1.5-hour period. After this time the reaction mixture was cooled and the methanol was removed under reduced pressure. The concentrate was diluted with 50 mL of water and 50 mL of ethyl acetate, and acidified to a pH of about 2.0. The organic layer was separated, dried with sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to a residue. The yield of the subject compound was 0.34 gram. The NMR spectrum was consistent with the proposed structure.
Name
ethyl 5-chloro-4-nitropyrrole-2-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:6][C:5]([C:7]([O:9]CC)=[O:8])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[OH-].[Na+]>CO>[Cl:1][C:2]1[NH:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13] |f:1.2|

Inputs

Step One
Name
ethyl 5-chloro-4-nitropyrrole-2-carboxylate
Quantity
0.4 g
Type
reactant
Smiles
ClC1=C(C=C(N1)C(=O)OCC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained during a 1.5-hour period
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The concentrate was diluted with 50 mL of water and 50 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a residue

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(N1)C(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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